N-(4-benzoylphenyl)pentanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)pentanamide |
InChI |
InChI=1S/C18H19NO2/c1-2-3-9-17(20)19-16-12-10-15(11-13-16)18(21)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3,(H,19,20) |
InChI Key |
DNMDRGKATDIALX-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Benzoylphenyl Pentanamide
Strategic Synthesis of the N-(4-benzoylphenyl)pentanamide Core
The construction of the central amide bond in this compound is the key synthetic challenge, typically addressed through established amidation protocols or more convergent multicomponent reactions.
The most direct route to this compound involves the formation of an amide bond between 4-aminobenzophenone (B72274) and pentanoic acid or its activated derivatives. This transformation is commonly achieved using coupling agents that facilitate the condensation by activating the carboxylic acid. ajchem-a.com
A prevalent method employs carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) to serve as an acylation catalyst. ajchem-a.comanalis.com.my The reaction typically proceeds by mixing the carboxylic acid (pentanoic acid), the amine (4-aminobenzophenone), and the coupling reagents in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. ajchem-a.comanalis.com.my Alternative strategies include the conversion of pentanoic acid to a more reactive species, such as an acid chloride (pentanoyl chloride) or an anhydride, which then readily reacts with 4-aminobenzophenone, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. beilstein-journals.org
Recent advancements in amidation chemistry have introduced boronic acid derivatives as catalysts for direct dehydrative coupling, offering milder reaction conditions. organic-chemistry.org These methods provide high yields and functional group tolerance, presenting an efficient alternative for the synthesis of the this compound core. organic-chemistry.org
Table 1: Selected Reagents for Amidation Synthesis
| Reagent Class | Example Reagent | Role | Typical Conditions |
|---|---|---|---|
| Carbodiimides | EDC, DCC | Coupling Agent | DCM or THF, Room Temp, +/- DMAP ajchem-a.comanalis.com.my |
| Acid Halides | Pentanoyl Chloride | Activated Acyl Donor | Aprotic solvent, with base (e.g., pyridine) |
| Boronic Acids | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Catalyst | Room Temperature, Molecular Sieves organic-chemistry.org |
Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, offer a highly efficient pathway to complex molecules and are applicable to the synthesis of this compound analogs. researchgate.netfu-berlin.de The Ugi four-component reaction (Ugi-4CR) is particularly relevant. fu-berlin.de A hypothetical Ugi-4CR to generate the target scaffold could involve the reaction of an aldehyde, an amine (4-aminobenzophenone), a carboxylic acid (pentanoic acid), and an isocyanide. acs.org
This one-pot procedure rapidly generates molecular diversity by varying each of the four input components. fu-berlin.de For instance, research on the synthesis of 1,4-benzodiazepin-2-ones demonstrated the use of an Ugi-based assembly that produced a structurally related compound, 2-((2-benzoylphenyl)amino)-N-(tert-butyl)pentanamide, highlighting the feasibility of this approach for creating complex amide structures containing the benzoylphenyl and pentanamide (B147674) motifs. acs.org
Table 2: Hypothetical Ugi-4CR for this compound Synthesis
| Component | Example Reactant |
|---|---|
| Amine | 4-Aminobenzophenone |
| Carbonyl | Acetaldehyde |
| Carboxylic Acid | Pentanoic Acid |
Amidation Reactions and Optimized Conditions
Derivatization and Analog Generation of this compound
Derivatization of the parent this compound molecule is essential for structure-activity relationship (SAR) studies and for introducing functionalities that enable further investigation. Modifications can be targeted at the pentanamide side chain, the benzoylphenyl system, or through the attachment of specialized tags. wikipedia.org
The pentanamide moiety offers several sites for chemical modification to generate structural analogs. nih.gov The alkyl chain can be altered in length by substituting pentanoic acid with other alkanoic acids (e.g., butanoic acid, hexanoic acid) during the initial synthesis. Functional groups can also be introduced along the chain, for example, at the alpha-position to the carbonyl, via standard enolate chemistry.
Furthermore, the amide bond itself can be a target for transformation. Reduction of the amide carbonyl group, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), would yield the corresponding secondary amine, N-pentyl-4-benzoylaniline. nih.gov Such a modification significantly alters the electronic and hydrogen-bonding properties of the molecule. nih.gov
Table 3: Potential Modifications of the Pentanamide Moiety
| Modification Type | Reaction | Resulting Structure |
|---|---|---|
| Chain Length Variation | Amidation with hexanoic acid | N-(4-benzoylphenyl)hexanamide |
| Alpha-Functionalization | α-Bromination | N-(4-benzoylphenyl)-2-bromopentanamide |
The benzoylphenyl portion of the molecule contains two key functional handles for derivatization: the ketone and the two aromatic rings. These transformations are often best performed on the 4-aminobenzophenone starting material prior to the amidation step.
The ketone of the benzoyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding an N-(4-(hydroxy(phenyl)methyl)phenyl)pentanamide derivative. This change introduces a new chiral center and a hydrogen-bond donor/acceptor group.
The aromatic rings are susceptible to electrophilic aromatic substitution. Nitration or halogenation can introduce substituents onto either ring, with their positions dictated by the directing effects of the existing groups. For instance, nitration of 4-aminobenzophenone would likely lead to substitution ortho to the activating amino group.
Table 4: Potential Transformations of the Benzoylphenyl Moiety
| Transformation | Reagent | Potential Product (from precursor) |
|---|---|---|
| Ketone Reduction | NaBH₄ | 4-Amino-α-phenylbenzenemethanol |
| Aromatic Nitration | HNO₃/H₂SO₄ | 4-Amino-3-nitrobenzophenone |
To facilitate biological studies, this compound can be derivatized with chemical probes, affinity tags, or photoreactive groups. mskcc.orgrjsocmed.com The benzophenone (B1666685) unit itself is a well-known photoaffinity labeling group, capable of forming a covalent bond with nearby biomolecules upon UV irradiation. nih.gov This intrinsic property can be exploited without further modification.
For other applications, specific tags can be appended. The introduction of a terminal alkyne or azide (B81097) group onto either the pentanamide or benzoylphenyl moiety allows for covalent attachment of reporter molecules (e.g., fluorophores, biotin) via "click chemistry." nih.gov For example, analogs have been synthesized containing an alkyne group, which serves as a handle for further derivatization. nih.gov Biotin (B1667282), a common affinity tag used for protein enrichment and purification, can also be incorporated into the structure, often via a linker attached to one of the termini of the core molecule. nih.govnih.gov
Table 5: Strategies for Introducing Probes and Tags
| Probe/Tag Type | Strategy | Example Functionality |
|---|---|---|
| Photoaffinity Label | Inherent property of benzophenone | Covalent cross-linking to target proteins nih.gov |
| Click Chemistry Handle | Derivatization with an alkyne | Attachment of fluorescent dyes or biotin nih.gov |
| Affinity Tag | Synthesis with a biotinylated precursor | Protein pull-down and purification nih.govnih.gov |
Chemical Transformations of the Benzoylphenyl Ring System
Stereochemical Control in this compound Synthesis and Related Analogues
Achieving stereochemical control in the synthesis of this compound and its analogues is a critical aspect of medicinal chemistry, as the biological activity of chiral molecules is often dependent on the specific configuration of their stereocenters. While direct asymmetric synthesis of this compound itself is not extensively documented in dedicated studies, the principles of stereocontrol can be thoroughly examined through the synthesis of its structural analogues, particularly those involving chiral amides linked to a benzophenone core. Methodologies such as the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis are paramount in producing enantiomerically pure or enriched compounds.
One of the most effective strategies for inducing chirality in molecules related to this compound is through the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. A prominent class of chiral auxiliaries relevant to this structure are N-acyl-2-aminobenzophenone derivatives. For instance, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, often referred to as (S)-BPB, and its derivatives have been extensively used in the asymmetric synthesis of α-amino acids. mdpi.comresearchgate.net In these systems, the chiral auxiliary, which contains the core benzoylphenyl amide motif, is used to form a Schiff base with an amino acid such as glycine (B1666218) or alanine. This complex, typically coordinated with a Nickel(II) ion, creates a rigid structure where one face of the enolate is sterically shielded by the auxiliary, directing alkylation to the opposite face with high diastereoselectivity. researchgate.netsemanticscholar.org Although the final product in these cases is a chiral amino acid rather than a simple amide, the underlying principle demonstrates how a chiral group attached to the aminobenzophenone nitrogen can effectively control the stereochemistry of reactions at an adjacent position.
The general approach involves the self-assembly of the chiral ligand (the auxiliary), an amino acid, and a Ni(II) ion to form a planar complex. researchgate.net This complex increases the acidity of the α-protons of the amino acid residue, facilitating enolate formation and subsequent diastereoselective alkylation. researchgate.net The stereochemical outcome is largely dictated by the structure of the chiral auxiliary. researchgate.net After the desired chiral center is installed, the auxiliary can be cleaved and recycled. researchgate.net
| Chiral Auxiliary System | Reactant | Electrophile | Diastereomeric Ratio (d.r.) | Reference(s) |
| Ni(II) complex of (S)-BPB-Glycine Schiff Base | Glycine | Benzyl Bromide | 80% d.e. | researchgate.net |
| Ni(II) complex of (S)-BPB-Dehydroalanine Schiff Base | Dehydroalanine | Mesitonitrile Oxide | 96:4 | semanticscholar.org |
| Ni(II) complex of (R)-19-Glycine Schiff Base | Glycine | Benzylthiomethyl | 84.3:15.7 | mdpi.com |
Table 1: Examples of Diastereoselective Reactions Using Chiral N-(benzoylphenyl) Auxiliaries.
Enzymatic processes offer another powerful route for achieving high enantioselectivity in the synthesis of chiral analogues. A specific example is the stereoselective preparation of (S)-(-)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, a potassium channel opener. google.com This synthesis employs a hydrolase enzyme for the kinetic resolution of a racemic precursor. In one patented method, a racemic ester of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted chiral ester from the hydrolyzed chiral acid. The resulting enantiomerically pure (S)-acid is then coupled with 4-aminobenzophenone using standard amide bond formation techniques to yield the final (S)-enantiomer of the target amide. google.com This method highlights the utility of biocatalysis in preparing enantiopure building blocks that can be subsequently used to construct complex chiral molecules. wikipedia.org
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and industrially preferred method. For the synthesis of chiral amides, chiral Brønsted acids like phosphoric acids have shown high efficacy. rsc.org These catalysts can activate an imine or a related substrate, creating a chiral environment that directs the nucleophilic attack to one face of the molecule, leading to high enantiomeric excess (>98% ee) in some amide syntheses. While a specific application for this compound is not detailed, the principle is broadly applicable to the acylation of 4-aminobenzophenone or the synthesis of chiral pentanoic acid derivatives.
Finally, chiral pool synthesis represents a straightforward approach where a readily available chiral starting material is used as a building block. wikipedia.org To introduce a stereocenter into the pentanamide portion of this compound, one could start with an enantiomerically pure derivative of pentanoic acid, for example, (S)-2-methylpentanoic acid. This chiral acid can be converted to its corresponding acyl chloride and subsequently reacted with 4-aminobenzophenone in a Schotten-Baumann type reaction to form the desired chiral amide. fishersci.it The stereocenter from the starting material is retained throughout the synthesis, providing a reliable method for producing a specific enantiomer.
Structure Activity Relationship Sar Studies of N 4 Benzoylphenyl Pentanamide Derivatives
Influence of Pentanamide (B147674) Chain Substitutions on Biological Activity
The pentanamide chain of N-(4-benzoylphenyl)pentanamide plays a significant role in modulating the compound's interaction with its biological targets. Alterations to the length, branching, and substitution patterns of this alkyl chain can profoundly impact activity.
Research on related N-acyl derivatives suggests that the length of the alkyl chain is a critical determinant of biological efficacy. For instance, in a series of N-benzyl phenethylamines, which are also characterized by a flexible chain, a decrease in functional activity was observed as the length of a 4-position substituent increased from an ethyl to a propyl group. This suggests that an optimal chain length exists for fitting into the binding pocket of the target protein. Similarly, studies on other bioactive amides have shown that both the lipophilicity and steric bulk introduced by the alkyl chain affect membrane permeability and binding affinity.
Furthermore, the introduction of substituents onto the pentanamide chain can fine-tune the biological activity. For example, the incorporation of functional groups capable of forming additional hydrogen bonds or other non-covalent interactions with the target protein could enhance binding affinity. Conversely, bulky substituents may introduce steric hindrance, thereby reducing or abolishing activity. The stereochemistry of any chiral centers introduced into the pentanamide chain is also expected to be a critical factor, with different enantiomers potentially exhibiting significantly different biological activities due to the specific three-dimensional arrangement of atoms required for optimal receptor binding.
Table 1: Hypothetical Influence of Pentanamide Chain Modifications on Biological Activity
| Modification to Pentanamide Chain | Expected Impact on Biological Activity | Rationale |
| Chain Lengthening (e.g., Hexanamide) | Potential decrease in activity | May exceed the optimal length for the binding pocket, leading to steric clashes. |
| Chain Shortening (e.g., Butanamide) | Potential decrease in activity | May not provide sufficient lipophilicity or reach key interaction points within the binding site. |
| Introduction of a Methyl Group | Variable | Could enhance binding through hydrophobic interactions if it fits into a specific sub-pocket, or decrease activity due to steric hindrance. |
| Introduction of a Hydroxyl Group | Potential increase in activity | Could form additional hydrogen bonds with the target protein, enhancing binding affinity. |
Elucidation of Benzoylphenyl Ring Substitution Effects on Compound Efficacy and Selectivity
The benzoylphenyl moiety is a key structural feature, and substitutions on either of its phenyl rings can dramatically alter the efficacy and selectivity of this compound derivatives. The electronic and steric properties of these substituents are paramount in defining the nature of the interaction with the biological target.
Studies on related benzophenone-containing compounds have provided valuable insights into these effects. For example, in a series of benzoyl amide derivatives designed as VEGFR-2 inhibitors, the nature and position of substituents on the phenyl rings were critical for activity. One of the most potent compounds in this series, compound 8h , exhibited an IC50 value of 0.34 ± 0.02 μM against VEGFR-2. nih.gov This highlights the importance of specific substitution patterns for achieving high potency.
In another study focusing on 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as inhibitors of steroid 5α-reductase, the substitution on the terminal phenyl ring significantly influenced inhibitory activity. The most active inhibitor for the human type 2 isozyme was the unsubstituted phenylamino (B1219803) derivative, with an IC50 of 0.82 μM. nih.gov This suggests that for this particular target, additional substituents on the phenyl ring are not well-tolerated.
The electronic nature of the substituents on the benzoylphenyl ring can modulate the charge distribution of the entire molecule, affecting its ability to form electrostatic interactions or hydrogen bonds with the target. Electron-withdrawing groups, for instance, can influence the acidity of the amide proton and the hydrogen bond accepting capacity of the carbonyl oxygen.
Table 2: Biological Activity of Benzoylphenyl Derivatives
| Compound | Target | IC50 (μM) | Reference |
| Compound 8h | VEGFR-2 | 0.34 ± 0.02 | nih.gov |
| 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid | Human 5α-reductase type 2 | 0.82 | nih.gov |
Conformational Analysis and its Implications for SAR
The three-dimensional conformation of this compound derivatives is a critical factor governing their biological activity. The inherent flexibility of the molecule, particularly the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the ketone and amide groups, allows it to adopt various spatial arrangements. researchgate.net
Theoretical studies on the closely related N-(2-benzoylphenyl)acetamide have shown the existence of multiple stable conformers. researchgate.net The relative energies of these conformers and the barriers to their interconversion determine the predominant shape of the molecule in solution and at the active site of a biological target. The adopted conformation dictates the spatial orientation of key functional groups, which in turn affects the molecule's ability to fit into a binding pocket and form specific interactions.
The interplay between the conformational preferences of the molecule and the topology of the target's binding site is a key aspect of its SAR. A molecule that can readily adopt the specific conformation required for binding is likely to exhibit higher potency. Therefore, understanding the conformational landscape of this compound derivatives is essential for the rational design of new analogues with improved biological activity.
Investigations into Molecular Interactions and Biological Target Engagement of N 4 Benzoylphenyl Pentanamide
Mechanisms of N-(4-benzoylphenyl)pentanamide Interaction with Biomolecules
Comprehensive studies detailing the mechanisms by which this compound interacts with biological macromolecules are not readily found in the current body of scientific literature. The structural features of the compound, specifically the presence of a pentanamide (B147674) and a benzoylphenyl group, suggest a potential for biological activity; however, this has not been sufficiently investigated. ontosight.ai
Protein Binding Affinity and Specificity Studies
There is a lack of specific data from protein binding affinity and specificity studies for this compound. Research that would elucidate its binding constants (such as Kd), identify specific protein partners, or characterize the thermodynamics of such interactions is not publicly available.
Identification and Validation of Molecular Targets
The identification and validation of specific molecular targets for this compound are not documented in available research. The subsequent subsections outline areas where data is currently absent.
Enzyme Inhibition Kinetics and Profiles
No published studies were found that detail the enzyme inhibition kinetics and profiles of this compound against specific enzymes such as Stearoyl Coenzyme A Desaturase, Tumor Necrosis Factor-α Converting Enzyme, Alpha-glucosidase, or AIMP2-DX2. Therefore, data on its inhibitory concentrations (e.g., IC50 values) or its mode of inhibition against these or other enzymes is not available.
Receptor Ligand Binding Assays
There is no available data from receptor ligand binding assays to indicate whether this compound acts as a ligand for specific receptors, such as Sigma Receptors. Consequently, its affinity and selectivity for any receptor type remain uncharacterized.
Modulation of Specific Cellular Signaling Pathways
Investigations into the effects of this compound on specific cellular signaling pathways, including miRNA pathways or Rho transcriptional signaling, have not been reported in the scientific literature. While research on derivatives of benzophenone (B1666685) has explored potential anti-tumor mechanisms through network pharmacology, these findings are not specific to this compound. rsc.org
High-Throughput Screening Approaches for Target Discovery
High-throughput screening (HTS) represents a cornerstone in modern drug discovery and chemical biology, enabling the rapid assessment of vast libraries of chemical compounds for their potential to interact with biological targets. bmglabtech.comnih.gov For a compound such as this compound, whose specific biological targets may not be fully elucidated, HTS serves as a primary engine for target discovery and validation. ontosight.aiox.ac.uk This process involves the automated testing of a compound against a multitude of assays designed to measure its effect on specific proteins, pathways, or cellular phenotypes. nuvisan.comaragen.com
The fundamental goal of an HTS campaign for target discovery is to identify "hits"—compounds that produce a desired effect on a biological target. bmglabtech.comlabmanager.com This is achieved through a multi-step process that leverages automation, miniaturization, and sophisticated data analysis. ox.ac.ukaragen.com The process for a compound like this compound would typically follow these phases: assay development, a primary screen, a secondary screen (hit confirmation), and subsequent lead optimization. labmanager.com
A diverse array of HTS assays can be employed, broadly categorized as biochemical or cell-based assays. sci-hub.sesemanticscholar.org
Biochemical Assays: These in vitro assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the compound's interaction with the target. sci-hub.seox.ac.uk Common formats include fluorescence resonance energy transfer (FRET) and time-resolved FRET (TR-FRET), which are suitable for studying protein-protein interactions or enzymatic activity. sci-hub.senih.gov For instance, if this compound were being screened for kinase inhibition, a TR-FRET based assay could measure the phosphorylation of a substrate. nih.govthermofisher.com
Cell-Based Assays: These assays are performed using living cells, providing a more physiologically relevant context by assessing a compound's activity within a complex cellular environment. semanticscholar.orgoncotarget.com These can range from reporter gene assays, which measure the activation or inhibition of a specific signaling pathway, to high-content screening (HCS), which uses automated microscopy to analyze changes in cell morphology or the localization of proteins. ox.ac.uknih.gov Such assays can simultaneously provide information on compound permeability and cytotoxicity. sci-hub.se
The primary screen involves testing this compound, typically as part of a large compound library, at a single concentration against the chosen assay. oup.com The results of this initial pass identify preliminary hits. These hits must then be validated through secondary screening, where they are re-tested, often in dose-response experiments, to confirm their activity and rule out false positives. nih.govnih.gov
The data generated from these screens are extensive. Key metrics such as the Z'-factor are used to assess the quality and robustness of the HTS assay itself. nih.gov For hit compounds, dose-response curves are generated to determine potency (e.g., IC₅₀ or EC₅₀ values).
While specific HTS campaign data for this compound is not publicly available, the following table provides a hypothetical example of results from a primary screening campaign designed to identify potential targets for the compound.
Table 1: Illustrative High-Throughput Screening Data for this compound Against a Panel of Kinase Targets
| Target | Assay Type | Compound Concentration | Percent Inhibition (%) | Hit Status |
| Kinase A | TR-FRET | 10 µM | 85 | Confirmed Hit |
| Kinase B | TR-FRET | 10 µM | 12 | Inactive |
| Kinase C | TR-FRET | 10 µM | 5 | Inactive |
| Kinase D | TR-FRET | 10 µM | 78 | Confirmed Hit |
| Kinase E | TR-FRET | 10 µM | 45 | Inconclusive |
This table is for illustrative purposes only and does not represent actual experimental data.
Following successful hit validation, further studies would be conducted to confirm direct target engagement and elucidate the mechanism of action, paving the way for more focused medicinal chemistry efforts.
Computational Chemistry and Molecular Modeling of N 4 Benzoylphenyl Pentanamide
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. academie-sciences.fr This method evaluates the binding affinity and intermolecular interactions, providing a score that estimates the strength of the ligand-receptor complex. japsonline.comjournaljpri.com Software such as AutoDock and Molegro are frequently used to perform these simulations, helping to identify potential biological targets and understand the structural basis of a ligand's activity. journaljpri.comunar.ac.id
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov
Illustrative Research Findings: While specific docking studies for N-(4-benzoylphenyl)pentanamide are not widely published, a hypothetical docking study against a relevant protein target, such as a kinase, could yield results similar to those shown in the table below. The binding energy (or docking score) indicates the predicted affinity, with lower values suggesting stronger binding.
Table 1: Illustrative Molecular Docking Results for this compound (Note: The following data is for illustrative purposes to demonstrate typical results from such a study.)
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| p38 MAPK | -9.2 | Met109, Lys53 | Hydrogen Bond, Pi-Sigma |
| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Leu718, Val726 | Hydrophobic, van der Waals |
The results would suggest that this compound could form stable interactions within the active sites of these proteins, primarily driven by hydrogen bonds involving its amide group and hydrophobic interactions from its benzoyl and phenyl rings. Subsequent MD simulations would be necessary to confirm the stability of these predicted binding poses. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ajrconline.orgjddtonline.info The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the differences in their biological activities. ajrconline.org By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent analogues.
QSAR models are built using a "training set" of compounds with known activities. nih.gov Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., steric, electronic, and hydrophobic properties), are calculated. Statistical methods are then used to generate an equation that best correlates these descriptors with activity.
Illustrative Research Findings: For a series of benzoylphenyl derivatives including this compound, a hypothetical 2D-QSAR study might produce an equation like the one below, predicting inhibitory activity against a specific enzyme.
Table 2: Hypothetical 2D-QSAR Model for a Series of Benzoylphenyl Derivatives (Note: The following data is for illustrative purposes.)
| Dependent Variable | QSAR Equation | Statistical Significance |
| Log(1/IC50) | 0.75 * CLogP - 0.12 * TPSA + 0.05 * MR + 2.1 | r² = 0.91 |
| Descriptor | Description | Contribution to Activity |
| CLogP | Calculated Logarithm of the Partition Coefficient | Positive (higher lipophilicity increases activity) |
| TPSA | Topological Polar Surface Area | Negative (higher polarity decreases activity) |
| MR | Molar Refractivity | Positive (larger size/polarizability increases activity) |
This model would suggest that increasing the lipophilicity and size while minimizing the polar surface area could lead to more potent compounds within this chemical series.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization
The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development to ensure it can reach its target in the body and be cleared effectively. nih.gov In silico tools can predict these properties from a molecule's structure, allowing for early-stage filtering of compounds with poor pharmacokinetic profiles. nih.govrsc.org A key component of this analysis is assessing drug-likeness, often using frameworks like Lipinski's Rule of Five, which predicts that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity, and hydrogen bonding capacity. japsonline.com
Illustrative Research Findings: Computational tools like SwissADME can generate a profile of ADME-relevant properties for this compound. The predicted values help assess its potential as an orally available drug candidate.
Table 3: Predicted Physicochemical and ADME Properties for this compound (Note: The following data is illustrative and based on typical computational predictions for similar structures.)
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 283.35 g/mol | ≤ 500 | Yes |
| CLogP | 3.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | < 140 Ų | Yes |
| Rotatable Bonds | 5 | ≤ 10 | Yes |
Based on these illustrative predictions, this compound shows good compliance with Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are used to describe the electronic structure and reactivity of a molecule from first principles, based on the laws of quantum mechanics. cuny.eduunipd.it These methods, such as Density Functional Theory (DFT), provide detailed information on molecular orbitals, charge distribution, and the energies of different molecular states. academie-sciences.fr This information is crucial for understanding a molecule's intrinsic stability, reactivity, and spectroscopic properties.
Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. scholarsresearchlibrary.com A large gap implies high stability, while a small gap suggests the molecule is more reactive.
Illustrative Research Findings: A QM calculation on this compound would provide fundamental insights into its electronic character.
Table 4: Illustrative Quantum Mechanical Properties of this compound (Note: The following data is for illustrative purposes based on a hypothetical DFT calculation.)
| Parameter | Description | Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.4 eV |
| Dipole Moment | Measure of the net molecular polarity | 3.1 D |
The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The calculated dipole moment indicates a moderate polarity, which is consistent with its structure containing both polar (amide, ketone) and nonpolar (hydrocarbon, aromatic rings) regions.
Analytical Methodologies for N 4 Benzoylphenyl Pentanamide Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is a cornerstone for the analysis of N-(4-benzoylphenyl)pentanamide, providing powerful means to separate it from complex mixtures. ijnrd.orgijrpc.com Adsorption and partition chromatography are two of the primary principles leveraged in these separations. ijnrd.org
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for the analysis of this compound and related compounds. ijnrd.orgscispace.com The choice of detector is crucial and is tailored to the specific analytical need, such as concentration levels and the requirement for structural information.
UV Detection: Ultraviolet (UV) detection is a common and robust method used in HPLC. ejgm.co.uk For compounds with chromophores, like the benzoyl group in this compound, UV detectors offer good sensitivity and linearity. The selection of an appropriate wavelength, often corresponding to the absorbance maximum of the analyte, is critical for optimal detection. ejgm.co.uk
Fluorescence Detection (FLD): When high sensitivity is paramount, fluorescence detection can be employed, particularly if the native molecule is fluorescent or can be derivatized with a fluorescent tag. jasco-global.comshimadzu.com While not all compounds are naturally fluorescent, derivatization can significantly enhance detection limits. jasco-global.com
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides a powerful analytical tool, offering both separation and mass information, which aids in unequivocal identification. nih.gov This hyphenated technique is invaluable for complex sample matrices where chromatographic co-elution might occur.
A typical HPLC method development involves optimizing the mobile phase composition (e.g., mixtures of water, acetonitrile, and methanol), flow rate, and the stationary phase (e.g., C18 columns) to achieve the desired separation. ejgm.co.ukcellmosaic.com
Table 1: Example of HPLC Parameters for Analysis of Related Compounds ejgm.co.uk
| Parameter | Condition |
|---|---|
| Instrument | Shimadzu LC-10 ADVP |
| Column | RP-Thermo C18 (5µm, 250mm x 4.6mm I.D) |
| Mobile Phase | Water:Methanol:Acetonitrile (84:1:15 v/v/v) |
| Flow Rate | 1.0 ml/min |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 20 µl |
Note: This table represents a general HPLC method and specific conditions for this compound would require optimization.
For trace-level quantification and definitive identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. eag.comnih.gov This technique combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. eag.com Analytes are separated chromatographically, ionized, and then fragmented in the mass spectrometer to produce characteristic product ions, which are used for quantification and confirmation. nih.gov
The development of an LC-MS/MS method involves the optimization of both chromatographic conditions and mass spectrometric parameters, such as the selection of precursor and product ion transitions (Multiple Reaction Monitoring - MRM). The use of isotopically labeled internal standards is often recommended to ensure high accuracy and precision by compensating for matrix effects and variations in instrument response. eurl-pesticides.eu
Table 2: Key Strengths of LC-MS/MS eag.com
| Strength | Description |
|---|---|
| High Specificity | The use of specific mass transitions for each compound minimizes interferences. |
| High Sensitivity | Capable of detecting compounds at very low concentrations (parts per trillion). |
| Excellent Reproducibility | Achieved through the use of stable labeled internal standards. |
| Wide Applicability | Can be used for a broad range of compounds in various matrices. |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, FLD, MS)
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. vanderbilt.edubhu.ac.in ¹H NMR spectra reveal the chemical environment of protons, while ¹³C NMR spectra provide information about the carbon skeleton. bhu.ac.innih.gov For this compound, characteristic signals would be expected for the aromatic protons of the benzoyl and phenyl rings, the amide proton, and the aliphatic protons of the pentanamide (B147674) chain. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition of the molecule. lcms.cz This is a powerful tool for confirming the identity of this compound and for distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. msu.eduspectroscopyonline.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch and C=O stretch of the amide group, as well as the C=O stretch of the benzophenone (B1666685) moiety and vibrations associated with the aromatic rings. vscht.cznih.gov
Table 3: Expected IR Absorption Bands for this compound vscht.cz
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3370 - 3170 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | < 3000 |
| C=O Stretch (Ketone) | 1710 - 1685 |
| C=O Stretch (Amide) | 1680 - 1630 |
| C-C Stretch (Aromatic) | 1600 - 1400 |
Advanced Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a strategy employed to improve the analytical properties of a compound, such as its volatility for gas chromatography or its detectability for HPLC. researchgate.netacademicjournals.org
Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the chromatographic system. jasco-global.comshimadzu.com This is particularly useful for compounds that lack a strong chromophore or fluorophore, thereby enhancing their detection by UV or fluorescence detectors. jasco-global.comaxionlabs.com Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are commonly used to derivatize primary and secondary amines, respectively. axionlabs.comthermofisher.com The derivatization process can be automated, which significantly improves reproducibility and throughput. axionlabs.com
Benzoyl chloride and its analogues are effective derivatizing agents for primary and secondary amines, phenols, and thiols. nih.gov The reaction, typically carried out in a basic medium, introduces a benzoyl group, which has a strong UV chromophore, thus enhancing the detectability of the analyte. nih.gov This approach has been successfully used in the analysis of various neurochemicals and other amine-containing compounds by HPLC-MS/MS. nih.gov Other reagents, such as dansyl chloride, can also be used for similar purposes. nih.gov The choice of derivatizing agent depends on the functional groups present in the analyte and the desired analytical outcome. scirp.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Benzoyl chloride |
| Dansyl chloride |
| 9-fluorenylmethyl chloroformate (FMOC) |
| Methanol |
| o-phthalaldehyde (OPA) |
Preclinical Pharmacological Investigations of N 4 Benzoylphenyl Pentanamide and Analogues
In Vitro Efficacy Assessments in Relevant Biological Systems (e.g., cellular assays, enzyme activity modulations)
In vitro studies have been crucial in elucidating the specific biological effects of N-(4-benzoylphenyl)pentanamide analogues at a cellular and molecular level.
One area of investigation has been in the context of parasitic infections. An analogue, N-(4-methoxyphenyl)pentanamide, was developed through the molecular simplification of the widely used anthelmintic drug, albendazole. This compound was tested against the larval stage (L3) of Toxocara canis, a parasitic roundworm. The viability of the parasites was assessed over time, demonstrating that N-(4-methoxyphenyl)pentanamide induced a time- and concentration-dependent lethal effect on the larvae. At a concentration of 50 μM, the compound caused the death of all parasites within 72 hours of exposure. Notably, this analogue displayed lower cytotoxicity against human and animal cell lines compared to albendazole, suggesting a potentially favorable therapeutic window.
In the field of oncology, various benzoylphenyl derivatives have been synthesized and evaluated. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea, an analogue, was tested for its cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), T47D (breast cancer), and HeLa (cervical cancer), using a microculture tetrazolium technique assay. jppres.com The results indicated that this compound exhibited cytotoxic activity against these cancer cells while showing no harm to normal Vero cells. jppres.com Other research has focused on N-acyl ureas and oxalamides, such as N1-(4-Benzoylphenyl)-N2-(4-methoxyphenethyl)oxalamide, as potential inhibitors of Stearoyl-CoA Desaturase (SCD), an enzyme implicated in cancer cell metabolism and survival. researchgate.net
Furthermore, analogues have been explored as inhibitors of Clostridium difficile spore germination, a critical step in the initiation of C. difficile infection (CDI). nih.gov While the parent compound this compound was not the primary focus, a series of cholic acid amides were synthesized and tested against the hypervirulent R20291 strain. nih.gov A simple phenyl amide analogue emerged as the most potent inhibitor of spore germination described to date, with an IC₅₀ value of 1.8 μM, highlighting the potential of this chemical scaffold in preventing CDI. nih.gov
In Vivo Proof-of-Concept Studies in Disease Models (e.g., hyperlipidemia, parasitic infections, specific cancer models, Clostridium difficile spore germination)
Following promising in vitro results, several N-(4-benzoylphenyl) carboxamide analogues have been advanced to in vivo models to establish proof-of-concept in various diseases.
The most extensive in vivo research has been conducted in the area of hyperlipidemia. Novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives and other N-(benzoylphenyl)-carboxamides were evaluated in a Triton WR-1339-induced hyperlipidemic rat model. japsonline.comscielo.br This model is widely used to screen for antihyperlipidemic agents. japsonline.com In these studies, administration of the test compounds led to significant reductions in key lipid parameters. For example, compounds N-(4-Benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide and 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide significantly decreased serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL)-cholesterol. japsonline.com Concurrently, these compounds produced a significant elevation in high-density lipoprotein (HDL)-cholesterol levels. japsonline.com Similar results were observed with other analogues containing furan, indole, and imidazole (B134444) moieties. scielo.br The lipid-lowering effects were comparable, and in some cases superior, to the standard-of-care drug, bezafibrate. scielo.brnih.gov
| Compound Analogue | Effect on Total Cholesterol (TC) | Effect on Triglycerides (TG) | Effect on LDL-Cholesterol | Effect on HDL-Cholesterol |
|---|---|---|---|---|
| N-(4-Benzoylphenyl)-4-bromo-1H-pyrrole-2 carboxamide | Significant Decrease | Significant Decrease | Significant Decrease | Significant Increase (22%) |
| 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide | Significant Decrease | Significant Decrease | Significant Decrease | Significant Increase (4.5%) |
| Benzoylphenyl carboxamides (imidazole ring) | Not Specified | 54-65% Reduction | Not Specified | Not Specified |
| Benzoylphenyl carboxamides (furan ring) | Not Specified | ~70% Reduction | Not Specified | Not Specified |
| Benzoylphenyl carboxamides (indole moiety) | Not Specified | ~70% Reduction | Not Specified | Not Specified |
While in vitro data exists for parasitic infections and C. difficile spore germination, published in vivo proof-of-concept studies for this compound or its direct analogues in these specific disease models are not as extensively documented in the available literature. Similarly, despite promising in vitro anticancer activity of some analogues, detailed in vivo efficacy studies in specific cancer models are limited in the reviewed sources.
Pharmacodynamic Biomarker Identification and Validation
Pharmacodynamic (PD) biomarkers are essential for demonstrating target engagement and confirming the mechanism of action of a drug candidate. plos.org In the preclinical studies of this compound analogues, several molecules have served as de facto PD biomarkers, although formal validation studies are not always explicitly detailed.
In the context of hyperlipidemia, the primary pharmacodynamic biomarkers utilized were the plasma concentrations of various lipids. nih.gov The in vivo studies in Triton WR-1339-induced hyperlipidemic rats consistently measured changes in total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol following treatment with the test compounds. japsonline.comscielo.br The dose-dependent reduction in pathogenic lipids (TC, TG, LDL) and the increase in protective lipids (HDL) served as direct evidence of the compounds' biological activity and lipid-modulating effects. japsonline.com These lipid parameters are well-established biomarkers in the field of cardiovascular disease and provided clear proof-of-concept for the antihyperlipidemic potential of this class of compounds. scielo.br
For the anthelmintic analogue N-(4-methoxyphenyl)pentanamide, the key pharmacodynamic endpoint in the in vitro assay was parasite viability and motility. The reduction in motility and eventual death of Toxocara canis larvae upon exposure to the compound served as a direct measure of its biological effect.
In the studies on C. difficile spore germination inhibitors, the fundamental pharmacodynamic biomarker was the inhibition of spore germination itself, quantified by measuring the decrease in the number of viable spores transitioning to vegetative cells. nih.govplos.org The IC₅₀ value represents a quantitative measure of the concentration required to achieve a 50% reduction in this biological process. nih.gov
While these studies effectively used biological and biochemical endpoints to demonstrate efficacy, the broader identification and validation of specific, target-related pharmacodynamic biomarkers—such as the modulation of a specific enzyme's activity in vivo or downstream signaling events—for this compound and its analogues remains an area for future investigation. biognosys.comnih.gov
Future Directions and Research Gaps in N 4 Benzoylphenyl Pentanamide Studies
Elucidation of Novel Biological Targets and Mechanisms of Action for N-(4-benzoylphenyl)pentanamide
A primary research gap is the definitive identification of the biological targets and the precise mechanism of action for this compound. While studies on structurally similar compounds have provided clues, dedicated investigation is required.
Research on related N-acyl ureas and oxalamides has pointed towards Stearoyl-CoA desaturase (SCD) as a potential target. nih.govresearchgate.net SCD is an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids, which are crucial for cell membrane integrity and proliferation. nih.gov In certain cancer cells, compounds with a similar benzoylphenyl moiety act as prodrugs. They are metabolically activated by the cytochrome P450 isoform CYP4F11, which is overexpressed in sensitive cells, into potent SCD inhibitors. nih.govresearchgate.net This inhibition of SCD leads to a depletion of unsaturated fatty acids, ultimately causing cell death. nih.gov
Future research must ascertain if this compound follows a similar path. Key research questions include:
Does this compound directly bind to and inhibit any isoforms of human Stearoyl-CoA desaturase (SCD1 or SCD5)?
Is the compound metabolized by CYP4F11 or other cytochrome P450 enzymes into a more active form?
Beyond SCD, are there other off-target effects or novel biological targets that contribute to its activity?
Investigating these questions will require a combination of enzymatic assays, cell-based functional screens, and binding affinity studies to elucidate the compound's complete mechanism of action.
Development of Innovative Synthetic Methodologies for Complex Analogues
While synthetic routes for benzophenone-containing amides exist, there is a need to develop more innovative, efficient, and scalable methodologies for producing this compound and its complex analogues. Existing methods for similar structures often involve multi-step processes that may not be optimal for large-scale production or the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies. nih.gov
For instance, a patent for a complex derivative of this compound describes a synthesis starting from deoxycholic acid, which is activated with N-methylmorpholine before being coupled to the amine. google.com Other syntheses of related benzophenone (B1666685) ligands have involved refluxing with potassium carbonate or purification by flash chromatography. nih.gov A novel approach in peptide synthesis utilizes tri(4-benzoylphenyl) phosphate (B84403) derivatives as soluble supports, enabling a resin-free process that combines the advantages of liquid-phase and solid-phase synthesis. rsc.org This method facilitates easy purification by precipitation and could be adapted for this compound analogues. rsc.org
Future research should focus on:
Catalytic Systems: Exploring novel catalysts to improve reaction yields and reduce waste.
Flow Chemistry: Implementing continuous flow synthesis to enhance scalability, safety, and reproducibility.
Novel Supports: Adapting innovative supports, like the tri(4-benzoylphenyl) phosphate system, to streamline the synthesis and purification of complex analogues. rsc.org
The table below summarizes some existing synthetic strategies for related compounds, highlighting the diversity of approaches that could inform future work on this compound.
| Compound Type | Key Reagents/Conditions | Purpose/Innovation | Reference |
| Complex Pentanamide (B147674) Derivative | Deoxycholic acid, 1,4-dioxane, N-methylmorpholine | Synthesis of a complex bioactive conjugate. | google.com |
| Benzophenone-Alkyne Ligands | Propargyl bromide, K2CO3, ethanol, reflux | Introduction of an alkyne functional group for further modification. | nih.gov |
| Terephthalamide Analogue | Flash chromatography on silica (B1680970) gel | Purification of a structurally related amide. | |
| Peptide Synthesis Support | Tri(4-benzoylphenyl) phosphate derivatives | Resin-free peptide synthesis with precipitation-based purification. | rsc.org |
This table is generated based on data from the text.
Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects
To date, there is a significant gap in the application of multi-omics approaches to study this compound. Integrating data from genomics, transcriptomics, proteomics, and metabolomics would provide an unbiased, system-wide view of the compound's biological effects, moving beyond a single-target hypothesis. mdpi.comfrontlinegenomics.com Such analyses can uncover novel pathways, identify biomarkers for compound activity, and clarify mechanisms of resistance. nih.govmedrxiv.org
A multi-omics strategy could powerfully complement the investigation into SCD inhibition:
Transcriptomics (RNA-seq): Would reveal changes in the expression levels of genes involved in fatty acid metabolism, including SCD and CYP4F11, in response to treatment.
Proteomics: Could quantify changes in the protein levels of SCD and other enzymes, and identify post-translational modifications indicative of target engagement or downstream signaling.
Metabolomics: Would allow for the direct measurement of the saturated and unsaturated fatty acid pools within the cell, providing direct evidence of SCD inhibition by tracking the ratio of oleate (B1233923) to stearate.
Genomics: Could help identify genetic factors or mutations in cell lines or populations that confer sensitivity or resistance to the compound. nih.gov
By correlating data across these different layers, researchers can build comprehensive models of the compound's impact on cellular physiology, validate its mechanism of action, and potentially discover new applications. mdpi.comnih.gov
Exploration of this compound as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. chemicalprobes.orgrjeid.com To be considered a high-quality probe, a compound must exhibit high potency, selectivity, and well-understood characteristics. chemicalprobes.org Given its potential to modulate a key metabolic enzyme like SCD, this compound could be developed into a valuable chemical probe to investigate the roles of fatty acid desaturation in health and disease.
The critical research gap here is the thorough characterization of this compound according to the stringent criteria for chemical probes. chemicalprobes.org Future work should systematically evaluate the compound against these standards.
| Criterion for a Chemical Probe | Required Evidence for this compound | Reference |
| Potency | In vitro IC50/Ki/Kd < 100 nM against its primary target (e.g., SCD). | chemicalprobes.org |
| Selectivity | Demonstration of >30-fold selectivity against other related enzymes (e.g., other desaturases) and a broad panel of off-targets. | chemicalprobes.org |
| Cellular Target Engagement | Direct measurement of target binding or functional modulation in intact cells at concentrations < 1 µM. | chemicalprobes.org |
| Defined Mechanism of Action | Clear evidence linking target engagement to the observed cellular phenotype. | chemicalprobes.org |
| Availability of a Control | Synthesis and characterization of a structurally similar but biologically inactive analogue to serve as a negative control. | chemicalprobes.org |
This table is generated based on data from the text.
Developing this compound into a validated chemical probe, along with an appropriate inactive control, would provide the scientific community with a powerful tool to dissect the fundamental biological processes governed by its target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
